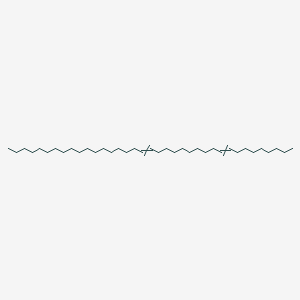

Heptatriaconta-9,19-diene

Description

Heptatriaconta-9,19-diene is a long-chain hydrocarbon containing 37 carbon atoms with double bonds at positions 9 and 19.

Properties

CAS No. |

82137-19-7 |

|---|---|

Molecular Formula |

C37H72 |

Molecular Weight |

517.0 g/mol |

IUPAC Name |

heptatriaconta-9,19-diene |

InChI |

InChI=1S/C37H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,36-37H,3-16,18,20-35H2,1-2H3 |

InChI Key |

NYYAJCCDJIUCOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptatriaconta-9,19-diene typically involves the coupling of smaller hydrocarbon units. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In the case of this compound, the starting materials would be chosen to ensure the formation of the desired double bonds at the 9th and 19th positions .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to achieve the desired carbon chain length and double bond placement. Catalysts such as transition metal complexes can be used to facilitate the coupling reactions and ensure high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

Heptatriaconta-9,19-diene can undergo various types of chemical reactions, including:

Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

Reduction: The double bonds can be reduced to form the corresponding saturated hydrocarbon.

Substitution: The hydrogen atoms adjacent to the double bonds can be substituted with other functional groups through reactions such as halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Substitution: Halogenation reactions can be carried out using reagents such as bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Saturated hydrocarbons

Substitution: Halogenated hydrocarbons

Scientific Research Applications

Heptatriaconta-9,19-diene has several applications in scientific research, including:

Chemistry: Used as a model compound to study the reactivity of long-chain hydrocarbons and the effects of double bond placement on chemical properties.

Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.

Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of lipid-based nanoparticles.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of heptatriaconta-9,19-diene in various applications depends on its chemical structure and the presence of double bonds. In biological systems, the compound can interact with lipid membranes, potentially altering their fluidity and permeability. In chemical reactions, the double bonds serve as reactive sites for various transformations, allowing the compound to participate in a wide range of reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

(±)-9β-H-Pimara-7,19-diene (CAS not specified)

- Structure : A pimarane-type diterpene with double bonds at positions 7 and 19 and a 9β-H configuration. It shares the 19-position double bond with Heptatriaconta-9,19-diene but differs in carbon backbone (20 carbons vs. 37) and stereochemical complexity .

- Synthesis: Achieved via Diels–Alder reactions, stereoselective alkylation, and Wolff–Kishner reduction, yielding 28% overall efficiency .

- Applications : Intermediate in momilactone biosynthesis (phytoalexins in rice) , contrasting with this compound’s hypothetical roles in synthetic lipid systems.

Heptadecanedioic Acid Derivatives (e.g., CAS 1351586-50-9)

- Structure: A branched ester derivative with a 37-carbon chain (heptatriaconta-9,28-dienedioate), featuring double bonds at positions 9 and 28, and functional groups like dimethylamino butanoyloxy .

- Key Differences : Unlike this compound, this compound includes ester linkages, nitrogen, and oxygen atoms, making it polar and bioactive. Its synthesis likely involves multi-step coupling reactions, whereas this compound would require linear hydrocarbon assembly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.